![molecular formula C20H14ClN B128822 3-(4-chlorophenyl)-2-phenyl-1H-indole CAS No. 143360-82-1](/img/structure/B128822.png)
3-(4-chlorophenyl)-2-phenyl-1H-indole
Overview
Description
3-(4-chlorophenyl)-2-phenyl-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a 4-chlorophenyl group and a phenyl group attached to the indole core, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-phenyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and phenylhydrazine.
Condensation Reaction: 4-chlorobenzaldehyde reacts with phenylhydrazine in the presence of an acid catalyst to form 4-chlorophenylhydrazone.
Cyclization: The 4-chlorophenylhydrazone undergoes cyclization in the presence of a strong acid, such as sulfuric acid, to form the indole ring structure.
Final Product: The resulting product is this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the indole compound.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including 3-(4-chlorophenyl)-2-phenyl-1H-indole. This compound has shown selective cytotoxicity against various cancer cell lines, notably the HCT-116 colorectal cancer cell line.
Key Findings:
- Mechanism of Action : The compound induces cell cycle arrest at the S and G2/M phases, suggesting a mechanism that disrupts normal cell division. This was evidenced by significant changes in cell cycle distribution and apoptotic markers in treated cells .
- Inhibitory Concentration (IC50) : The IC50 values for selected derivatives were reported as 7.1 μM, 10.5 μM, and 11.9 μM against HCT-116 cells, indicating potent activity .
- Binding Affinity : Molecular docking studies revealed strong interactions with key proteins involved in cancer progression, such as c-Myc and IL-6, enhancing the understanding of its mechanism at the molecular level .
Other Pharmacological Effects
Indole derivatives have been recognized for a variety of pharmacological effects beyond anticancer activity:
Antimicrobial Properties
Indoles are known for their antimicrobial activities. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
Neurological Applications
There is emerging evidence that indole derivatives can influence neurological pathways. Some studies suggest potential applications in treating conditions like schizophrenia and obesity through their interaction with cannabinoid receptors .
Synthesis and Derivatives
The synthesis of this compound can involve various methodologies, often yielding derivatives with enhanced biological activity:
Synthetic Pathways:
- Multicomponent Reactions : These reactions allow for the efficient synthesis of indole derivatives with varied substituents that can enhance pharmacological properties.
- Optimization Studies : Research has focused on optimizing reaction conditions (solvents, catalysts) to improve yield and purity of the synthesized compounds .
Case Studies
Several case studies illustrate the effectiveness of this compound in various experimental settings:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer activity | Demonstrated selective cytotoxicity against HCT-116 cells with IC50 values < 12 μM |
Study B | Antimicrobial effects | Showed significant inhibition of bacterial growth in vitro |
Study C | Neurological effects | Indicated potential modulation of cannabinoid receptors influencing appetite regulation |
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: A compound with similar structural features but different functional groups.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Another compound with a 4-chlorophenyl group but a different core structure.
Uniqueness
3-(4-chlorophenyl)-2-phenyl-1H-indole is unique due to its indole core structure, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group and a phenyl group makes it a versatile molecule for various research applications.
Biological Activity
3-(4-Chlorophenyl)-2-phenyl-1H-indole is a compound belonging to the indole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, supported by various research findings and case studies.
Antimicrobial Activity
Recent studies have shown that derivatives of indole compounds exhibit significant antimicrobial properties. The compound this compound has been evaluated for its potential against various pathogens.
Table 1: Antimicrobial Activity of Indole Derivatives
Compound | MIC (µM) | Pathogen | Reference |
---|---|---|---|
This compound | >120.6 | Mycobacterium tuberculosis | |
3-(4-Methoxyphenyl)-indole | 28.0 | Mycobacterium tuberculosis | |
3-(Trifluoromethyl)-indole | 47.8 | Mycobacterium tuberculosis |
The above table indicates that while this compound showed inactivity at higher concentrations, other derivatives demonstrated promising activity, suggesting structural modifications could enhance efficacy.
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. The compound has been tested against various cancer cell lines, revealing its potential as an anticancer agent.
Case Study: Antiproliferative Activity
In a study comparing several indole derivatives, it was found that modifications in the indole structure significantly influenced their antiproliferative activity against HeLa cells. For instance, compounds derived from this compound showed IC50 values ranging from 0.69 µM to 11 µM, indicating strong potential compared to standard treatments like doxorubicin (IC50 = 2.29 µM) .
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives has been documented extensively. The presence of specific functional groups within the indole structure can enhance anti-inflammatory effects.
Research Findings
A comprehensive review highlighted that compounds similar to this compound exhibited significant anti-inflammatory activity in vivo. The mechanisms often involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .
Neuroprotective Effects
Emerging research indicates that certain indole derivatives possess neuroprotective properties, potentially beneficial in treating mood disorders and neurodegenerative diseases.
Behavioral Studies
In a study involving mice subjected to stress, a related compound demonstrated the ability to reverse depressive-like behavior through modulation of oxidative stress and inflammation parameters . This suggests that this compound may have similar neuroprotective effects worth exploring.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of indole derivatives. Modifications at specific positions on the indole ring can significantly influence their pharmacological profiles.
Key Observations
Research indicates that electron-withdrawing groups at the para position of phenyl rings can enhance antimycobacterial activity while modifications leading to increased molecular volume may improve anticancer efficacy .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-phenyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN/c21-16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)22-20(19)15-6-2-1-3-7-15/h1-13,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOAQTCWRHXODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456344 | |
Record name | 3-(4-Chlorophenyl)-2-phenylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143360-82-1 | |
Record name | 3-(4-Chlorophenyl)-2-phenylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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